![molecular formula C27H27N5O2 B2616016 N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide CAS No. 1251603-74-3](/img/structure/B2616016.png)
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a pyridine ring, and an oxadiazole ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: This step typically involves a coupling reaction with a pyridine derivative.
Formation of the Oxadiazole Ring: This can be synthesized through a cyclization reaction involving hydrazine and a carboxylic acid derivative.
Final Coupling: The final step involves coupling the piperidine, pyridine, and oxadiazole rings together under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and piperidine structures exhibit significant anticancer activity. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study on a related oxadiazole derivative demonstrated percent growth inhibitions (PGIs) of over 80% against multiple cancer cell lines, including:
- SNB-19
- OVCAR-8
- NCI-H40
These results suggest that modifications to the oxadiazole structure can enhance anticancer efficacy, making N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Oxadiazole derivatives are known for their activity against various bacterial and fungal strains.
Case Study: Antimicrobial Evaluation
Research has shown that similar compounds exhibit:
- Good antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Antifungal efficacy against Candida albicans.
The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies indicate:
- Favorable interactions with target proteins involved in cancer progression.
- Potential for binding to enzymes critical for bacterial survival.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or oxadiazole moieties can lead to improved potency and selectivity against specific cancer types or microbial strains.
Summary of Findings
Application | Activity Level | Notable Effects |
---|---|---|
Anticancer | High | Significant growth inhibition in multiple cell lines |
Antimicrobial | Moderate | Effective against key bacterial and fungal pathogens |
Mechanism of Action
The mechanism of action of N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide: shares similarities with other compounds containing piperidine, pyridine, and oxadiazole rings.
This compound: can be compared to other piperidine derivatives, pyridine derivatives, and oxadiazole derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a piperidine ring and an oxadiazole moiety. The molecular formula is C22H24N4O with a molecular weight of approximately 364.46 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
-
Antimicrobial Activity :
- Compounds containing the oxadiazole ring have shown promising antimicrobial properties. A study demonstrated that synthesized oxadiazole derivatives exhibit better activity against gram-positive bacteria compared to gram-negative strains .
- Specific derivatives have been tested against Bacillus species, showing significant inhibition and suggesting potential for development as antibacterial agents.
-
Anticancer Activity :
- The compound's anticancer properties have been evaluated using several cancer cell lines, including HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer). Notably, some derivatives showed IC50 values lower than traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating strong cytotoxic effects .
- Molecular docking studies suggest that the oxadiazole core interacts effectively with targets involved in cancer progression, such as thymidylate synthase (TS), which is crucial for DNA synthesis .
Antimicrobial Studies
Compound | Target Organism | Activity | Method |
---|---|---|---|
5c | Bacillus cereus | Effective | Disc diffusion |
5d | Bacillus thuringiensis | Moderate | Disc diffusion |
5e | Bacillus ehimensis | Effective | Disc diffusion |
The antimicrobial tests revealed that compounds derived from the oxadiazole structure were particularly effective against gram-positive bacteria, which are often more susceptible to these types of agents due to their cell wall structure .
Anticancer Studies
Cell Line | IC50 (µM) | Comparison |
---|---|---|
HUH7 | 10.1 | Better than 5-FU |
MCF7 | 0.65 | Significant activity |
HCT116 | 18.78 | Moderate activity |
In vitro studies indicated that several synthesized compounds exhibited strong cytotoxicity against liver carcinoma cells (HUH7), with IC50 values significantly lower than those of established chemotherapeutic agents .
Case Studies
A notable case study focused on the synthesis and evaluation of a series of oxadiazole derivatives, where the lead compound displayed selective inhibition of cancer cell proliferation through apoptosis induction mechanisms involving p53 pathway activation and caspase cleavage . This suggests that modifications in the oxadiazole structure can enhance anticancer activity.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-19-9-11-20(12-10-19)18-29-26(33)22-13-16-32(17-14-22)25-23(8-5-15-28-25)27-30-24(31-34-27)21-6-3-2-4-7-21/h2-12,15,22H,13-14,16-18H2,1H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVKMZWIVGVVMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.